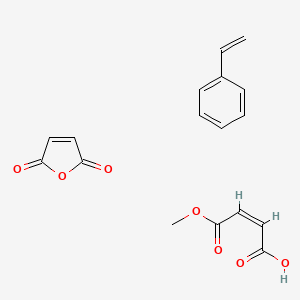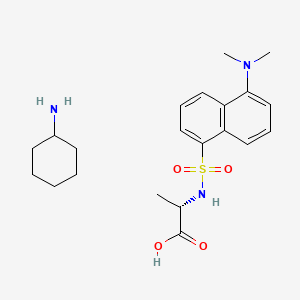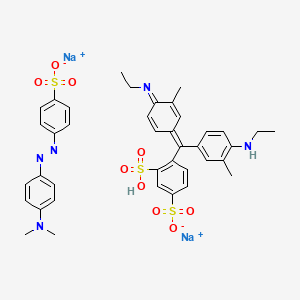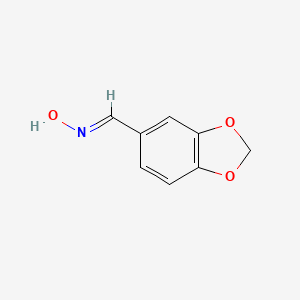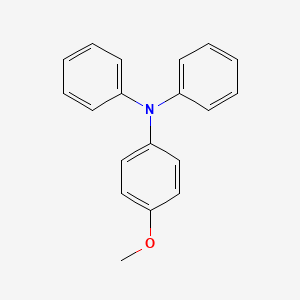
4-Méthoxytriphénylamine
Vue d'ensemble
Description
4-Methoxytriphenylamine, also known as 4-Methoxy-N,N-diphenylaniline, is a chemical compound with the molecular formula C19H17NO . It can be used as a monomer precursor for the preparation of poly-4-methoxytriphenylamine via oxidative polymerization using FeCl3 as an oxidant .
Synthesis Analysis
The synthesis of 4-Methoxytriphenylamine involves a nucleophilic aromatic substitution reaction . It can also be prepared through living ring opening polymerization with 4,4′-diamino-4″-methoxytriphenylamine (TPA-NH2) as an initiator .Molecular Structure Analysis
The molecular structure of 4-Methoxytriphenylamine consists of a central nitrogen atom bonded to three phenyl rings, one of which is substituted with a methoxy group .Chemical Reactions Analysis
4-Methoxytriphenylamine can be used as a monomer precursor for the preparation of poly-4-methoxytriphenylamine via oxidative polymerization using FeCl3 as an oxidant .Physical And Chemical Properties Analysis
4-Methoxytriphenylamine is a solid with a molecular weight of 275.34 Da . Its melting point is between 102-106 °C .Applications De Recherche Scientifique
Électronique organique
4-Méthoxytriphénylamine : est un composé précieux dans le domaine de l'électronique organique en raison de sa capacité à faciliter le transport des trous. Il est souvent utilisé comme précurseur monomère pour la synthèse de polymères conducteurs. Par exemple, le P-MOTPA peut subir une polymérisation oxydative en utilisant le chlorure de fer(III) (FeCl₃) comme oxydant pour former du poly-4-méthoxytriphénylamine . Ce polymère présente une excellente conductivité électrique et une grande stabilité, ce qui le rend adapté à une utilisation dans les diodes électroluminescentes organiques (OLED), les cellules solaires et les transistors organiques à effet de champ (OFET).
Matériaux électrochromes
Le P-MOTPA a été étudié pour son potentiel dans la création de matériaux électrochromes. Ces matériaux changent de couleur lorsqu'une charge électrique est appliquée, ce qui est utile dans des applications comme les fenêtres intelligentes, les écrans et les miroirs. Les dérivés du composé sont particulièrement prometteurs pour l'intégration dans les polyimides et les polyamides, qui sont utilisés comme matériaux de transport de trous dans les dispositifs électro-optiques en couches minces .
Cellules photovoltaïques
Dans le domaine des énergies renouvelables, This compound est utilisé pour fabriquer des polymères qui servent de composants dans les cellules solaires à pérovskite. Un mélange de P-MOTPA et d'autres composés d'arylamine peut être condensé avec du paraldehyde pour synthétiser des polymères d'arylamine. Ces polymères sont essentiels au développement de cellules photovoltaïques efficaces et économiques .
Mécanisme D'action
Analyse Biochimique
Biochemical Properties
4-Methoxytriphenylamine plays a significant role in biochemical reactions due to its ability to form potent complexes with various molecules. It interacts with proteins, nucleic acids, and other biomolecules, significantly influencing their structure and functionality. Acting as a ligand, 4-Methoxytriphenylamine selectively binds to specific receptors, thereby triggering or inhibiting diverse biochemical pathways . For instance, it has been used as a monomer precursor for the preparation of poly-4-methoxytriphenylamine via oxidative polymerization .
Cellular Effects
4-Methoxytriphenylamine has notable effects on various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with proteins and nucleic acids can lead to changes in their structure and functionality, thereby affecting cellular processes . Additionally, it has been observed to exhibit electrochromic properties, which can influence cellular activities .
Molecular Mechanism
At the molecular level, 4-Methoxytriphenylamine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It forms complexes with proteins and nucleic acids, altering their structure and functionality. This interaction can trigger or inhibit various biochemical pathways, thereby influencing cellular processes . The compound’s ability to act as a ligand and selectively bind to specific receptors is a key aspect of its molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methoxytriphenylamine can change over time. The compound’s stability and degradation are important factors to consider. It has been found to be stable under certain conditions, but its long-term effects on cellular function can vary. For instance, its interaction with water can lead to quenching effects on its fluorescence emission spectrum, which can be used to determine trace amounts of water in organic solvents . This indicates that the compound’s effects can be influenced by its environment and the duration of exposure.
Dosage Effects in Animal Models
The effects of 4-Methoxytriphenylamine can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. The threshold effects observed in these studies are crucial for determining the safe and effective dosage range . Understanding the dosage effects is essential for translating the findings from animal models to potential therapeutic applications in humans.
Metabolic Pathways
4-Methoxytriphenylamine is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux and metabolite levels, thereby affecting cellular metabolism. The compound’s ability to form complexes with other molecules plays a significant role in its involvement in metabolic pathways . For example, it has been used in the synthesis of arylamine polymers for the fabrication of perovskite cells .
Transport and Distribution
Within cells and tissues, 4-Methoxytriphenylamine is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation in specific cellular compartments . The compound’s solubility in various solvents also plays a role in its transport and distribution within biological systems .
Subcellular Localization
4-Methoxytriphenylamine’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Its activity and function can be affected by its localization within the cell
Propriétés
IUPAC Name |
4-methoxy-N,N-diphenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO/c1-21-19-14-12-18(13-15-19)20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGTXAWIOISJOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80432325 | |
| Record name | 4-Methoxytriphenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4316-51-2 | |
| Record name | 4-Methoxytriphenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methoxytriphenylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


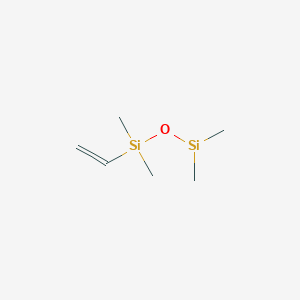

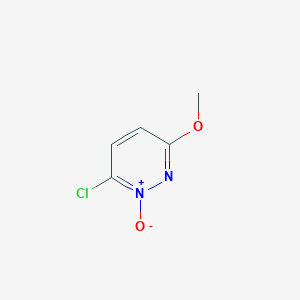
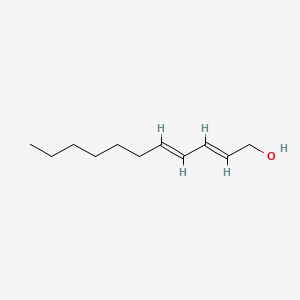
![Bis[3-(trimethoxysilyl)propyl] fumarate](/img/structure/B1588633.png)

